4-(Dichloroacetyl)-3-hydroxybenzoic acid

Description

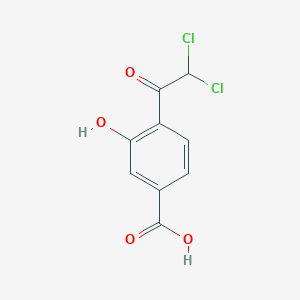

4-(Dichloroacetyl)-3-hydroxybenzoic acid is a benzoic acid derivative featuring a hydroxyl group at the 3-position and a dichloroacetyl substituent at the 4-position of the aromatic ring. The dichloroacetyl group is known to enhance electrophilicity and influence molecular interactions, while the hydroxyl group contributes to hydrogen-bonding capacity and solubility. Such substitutions are common in agrochemicals and pharmaceuticals, where steric and electronic effects modulate activity .

Properties

CAS No. |

61720-37-4 |

|---|---|

Molecular Formula |

C9H6Cl2O4 |

Molecular Weight |

249.04 g/mol |

IUPAC Name |

4-(2,2-dichloroacetyl)-3-hydroxybenzoic acid |

InChI |

InChI=1S/C9H6Cl2O4/c10-8(11)7(13)5-2-1-4(9(14)15)3-6(5)12/h1-3,8,12H,(H,14,15) |

InChI Key |

JILSYHVWHIJOEE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)O)C(=O)C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dichloroacetyl)-3-hydroxybenzoic acid typically involves the reaction of 3-hydroxybenzoic acid with dichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-Hydroxybenzoic acid+Dichloroacetyl chloride→4-(Dichloroacetyl)-3-hydroxybenzoic acid+HCl

The reaction is typically conducted in an organic solvent, such as chloroform, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Dichloroacetyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The dichloroacetyl group can be reduced to a chloroacetyl group using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atoms in the dichloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Nucleophiles such as amines (R-NH₂) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 4-(Dichloroacetyl)-3-oxobenzoic acid.

Reduction: 4-(Chloroacetyl)-3-hydroxybenzoic acid.

Substitution: 4-(Substituted acetyl)-3-hydroxybenzoic acid derivatives.

Scientific Research Applications

4-(Dichloroacetyl)-3-hydroxybenzoic acid has several applications in scientific research:

Medicinal Chemistry: It is used as a precursor in the synthesis of potential anticancer agents.

Biology: The compound is studied for its effects on cellular respiration and apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 4-(Dichloroacetyl)-3-hydroxybenzoic acid involves the inhibition of pyruvate dehydrogenase kinase. This enzyme plays a crucial role in cellular metabolism by regulating the conversion of pyruvate to acetyl-CoA. Inhibition of this enzyme leads to a shift in cellular metabolism from glycolysis to oxidative phosphorylation, promoting apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

- Solubility and Membrane Interaction : Hydroxyl and carboxyl groups improve water solubility but reduce membrane penetration. Polyamide (PA) membranes preferentially retain 3-hydroxybenzoic acid over 4-hydroxybenzoic acid at pH 7 due to electrostatic interactions .

- Biological Activity: Substituents critically determine activity. For example, 4-(2,4-dichlorophenoxy)-3-hydroxybenzoic acid exhibits weak antimalarial effects, while 3-hydroxybenzoic acid itself is inactive in SA-mediated plant defense .

Agrochemical Relevance

- Benoxacor: A structurally related dichloroacetyl oxazolidine (4-(dichloroacetyl)-3,4-dihydro-3-methyl-2H-1,4-benzoxazine) is a herbicide safener, protecting crops from thiocarbamate toxicity . This underscores the role of dichloroacetyl groups in modulating enzyme interactions.

Pharmacological Potential

- CDK2 Inhibitors: 3-Hydroxybenzoic acid derivatives, such as 4-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)-3-hydroxybenzoic acid, serve as capping groups in non-ATP competitive kinase inhibitors, demonstrating substituent-dependent binding .

Separation and Purification

- Ultrafiltration: 3-Hydroxybenzoic acid is retained more effectively than 4-hydroxybenzoic acid in polyamide membranes at neutral pH, aiding in the separation of structurally similar phenolic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.